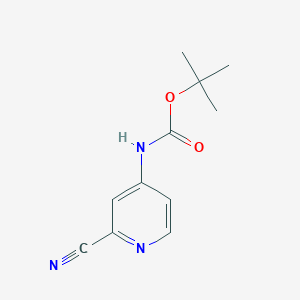

tert-Butyl (2-cyanopyridin-4-yl)carbamate

描述

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . It is a solid compound that is typically stored under an inert atmosphere at temperatures between 2-8°C . This compound is used in various chemical synthesis processes and has applications in scientific research.

准备方法

The synthesis of tert-Butyl (2-cyanopyridin-4-yl)carbamate can be achieved through several methods. One common method involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

tert-Butyl (2-cyanopyridin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions: Reagents such as trifluoroacetic acid can be used to remove the tert-butyl group, while palladium-catalyzed reactions can facilitate cross-coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

tert-Butyl (2-cyanopyridin-4-yl)carbamate serves as an important building block in the synthesis of more complex organic compounds. Its structure allows for various substitution reactions, enabling the development of derivatives that can be utilized in pharmaceuticals and agrochemicals. The presence of the cyano group enhances its reactivity, making it suitable for further functionalization through nucleophilic addition or cycloaddition reactions.

Synthetic Pathways

The synthesis typically involves the reaction of 2-cyanopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method is favored for its efficiency and yield under controlled conditions, which are crucial for industrial applications.

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound is used as a probe in enzyme inhibition studies. Its ability to interact with specific molecular targets allows researchers to investigate mechanisms of action and evaluate potential therapeutic effects. For instance, it has been studied for its potential to inhibit certain enzymes involved in cancer pathways, contributing to drug development efforts aimed at targeting these pathways .

Pharmacological Potential

The compound's structural features make it a candidate for developing new pharmacological agents. Its derivatives have shown promise in treating various conditions by modulating enzyme activity or receptor interactions. The exploration of its analogs can lead to the discovery of novel therapeutics with improved efficacy and safety profiles .

Industrial Applications

Intermediate in Agrochemical Synthesis

In the agrochemical industry, this compound is utilized as an intermediate in the production of pesticides and herbicides. Its ability to undergo further chemical transformations makes it valuable for creating compounds that enhance agricultural productivity while minimizing environmental impact.

Production Methods

Industrial production often employs batch reactions that optimize yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure high-quality outputs suitable for commercial use.

Case Studies

作用机制

The mechanism of action of tert-Butyl (2-cyanopyridin-4-yl)carbamate involves its interaction with specific molecular targets. For example, the compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

相似化合物的比较

tert-Butyl (2-cyanopyridin-4-yl)carbamate can be compared with other similar compounds such as:

tert-Butyl carbamate: Similar in structure but lacks the cyanopyridinyl group.

tert-Butyl-N-methylcarbamate: Contains a methyl group instead of the cyanopyridinyl group.

Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity.

生物活性

Introduction

tert-Butyl (2-cyanopyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate moiety and a cyanopyridine ring, which is known for its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 218.25 g/mol.

Biological Activities

1. Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including those driven by oncogenic mutations such as KRAS G12C. In vitro studies demonstrated that treatment with the compound resulted in significant reductions in tumor cell viability and induction of apoptosis, as evidenced by increased levels of cleaved caspase-3 in treated samples compared to controls .

2. Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies have indicated that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests its utility in treating conditions characterized by chronic inflammation.

3. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal activity against certain Gram-positive bacteria. The mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It may interact with biological receptors, altering signaling pathways that contribute to cell proliferation and survival.

Molecular docking studies have been employed to elucidate its binding affinity to various targets, providing insights into its potential therapeutic applications.

Case Studies and Research Findings

Table: Summary of Key Findings

Notable Research

In a study examining the effects on KRAS-driven tumors, treatment with this compound resulted in a five-fold reduction in RAS-GTP levels, indicating effective inhibition of RAS signaling pathways crucial for tumor growth . Another study highlighted its ability to modulate inflammatory responses, suggesting potential applications in treating autoimmune diseases.

This compound demonstrates significant biological activity across multiple domains, including anticancer, anti-inflammatory, and antimicrobial effects. Its mechanisms of action are under investigation, with promising results suggesting it could serve as a valuable scaffold for drug development. Continued research is necessary to fully elucidate its therapeutic potential and establish clinical applications.

Future Directions

Further studies should focus on:

- In vivo efficacy: Evaluating the compound's effectiveness in animal models.

- Safety and toxicity assessments: Understanding the pharmacokinetics and toxicity profiles.

- Clinical trials: Initiating trials to assess its potential as a therapeutic agent in humans.

属性

IUPAC Name |

tert-butyl N-(2-cyanopyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEVUOJCWMRCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629125 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262295-94-3 | |

| Record name | tert-Butyl (2-cyanopyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。